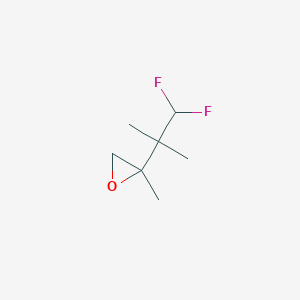

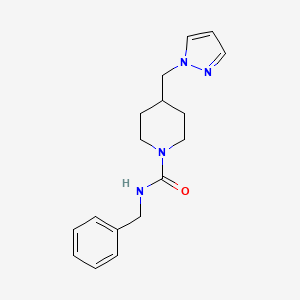

![molecular formula C13H13N5OS B2685813 5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol CAS No. 514793-30-7](/img/structure/B2685813.png)

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol” is a type of triazolopyrimidine . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

Triazolopyrimidines can be synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 287.34 . It is part of the [1,2,4]triazolo[1,5-a]pyrimidine family of isomers .Chemical Reactions Analysis

The synthesis of triazolopyrimidines involves a one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 448.5±55.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación

Synthesis and Radiolabeling

5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol derivatives have been synthesized for specific applications in biological studies, such as the synthesis of tritium-labeled SCH 58261, an A2A adenosine receptor antagonist. The tritium-labeled compound was synthesized to facilitate the characterization of the A2A adenosine receptor subtype, highlighting its utility in receptor binding studies and pharmacological research (Baraldi et al., 1996).

Organic Synthesis and Tautomerization

Research on the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones has led to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This synthesis process and the subsequent equilibrium of tautomeric forms contribute to our understanding of organic chemical reactions and their mechanisms (Desenko et al., 2006).

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. For example, novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety were synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antitumor and Antiviral Activities

Compounds based on the this compound scaffold have also been evaluated for their antitumor and antiviral activities. These studies are vital for discovering new therapeutic agents against cancer and viral infections (Islam, Ashida, & Nagamatsu, 2008).

Chemical Synthesis and Characterization

Research on the synthetic utility of heteroaromatic azido compounds, leading to the preparation of various heterocyclic compounds including triazolo[1,5-a]pyrimidines, illustrates the compound's role in advancing synthetic methodologies and the development of new chemical entities (Westerlund, 1980).

Mecanismo De Acción

Target of Action

[1,2,4]triazolo[4,3-a]pyrimidines are known to interact with a variety of enzymes and receptors due to their ability to form multiple hydrogen bonds . .

Mode of Action

[1,2,4]triazolo[4,3-a]pyrimidines typically interact with their targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

[1,2,4]triazolo[4,3-a]pyrimidines are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .

Result of Action

[1,2,4]triazolo[4,3-a]pyrimidines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Action Environment

The effect of environmental factors can vary widely among different compounds .

Análisis Bioquímico

Biochemical Properties

It is known that TPs can interact with a variety of enzymes and receptors . For instance, some TPs have been found to be potent human CXCR2 receptor antagonists

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Tps are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-amino-3-(2-phenylethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5OS/c14-10-8-11(19)15-12-16-17-13(18(10)12)20-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,14H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSDHXYQOMZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C3N2C(=CC(=O)N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

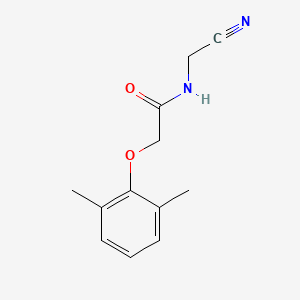

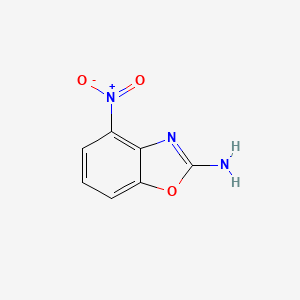

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)

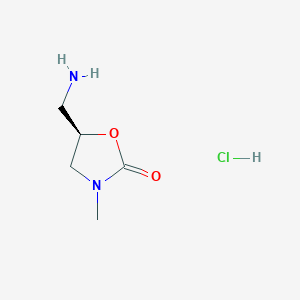

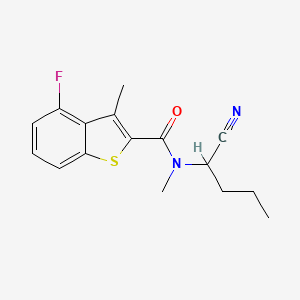

![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)

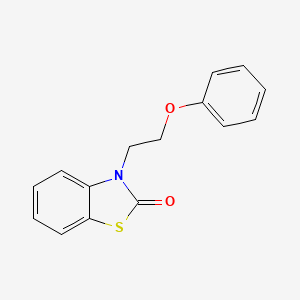

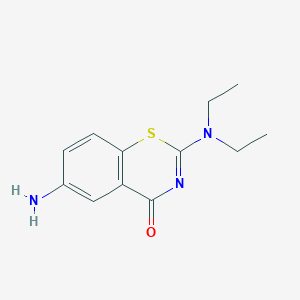

![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)

![ethyl N-(3-{[(4-chlorobenzyl)oxy]imino}-2-cyanopropanoyl)carbamate](/img/structure/B2685735.png)

![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2685745.png)